2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
Description
2-{[6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a heterocyclic compound featuring a triazolopyridazine core linked to a morpholine moiety via a sulfanyl-ethanone bridge. Its structure combines aromatic and nitrogen-rich heterocycles, which are common in bioactive molecules targeting enzymes or receptors. The morpholine group contributes to solubility and may influence binding affinity in biological systems.
Properties
IUPAC Name |
2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-2-14-3-5-15(6-4-14)16-7-8-17-20-21-19(24(17)22-16)27-13-18(25)23-9-11-26-12-10-23/h3-8H,2,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXZEWJCNQQPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCOCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Fusion with Pyridazine Ring: The triazole ring is then fused with a pyridazine ring through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the fused triazolopyridazine intermediate.
Attachment of the Morpholine Moiety: Finally, the morpholine moiety is attached through an alkylation reaction, typically using a haloalkane in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the triazole or pyridazine rings using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole or pyridazine derivatives
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound’s triazolopyridazine core differs from thienopyrimidine (in EP 2 402 347 A1) or benzotriazole (in Acta Crystallographica) . Triazolopyridazine systems are less common in patents but share nitrogen-rich aromaticity with pyrrolo-triazolopyrazine derivatives (EUROPEAN PATENT), which are associated with antiviral activity .
Substituent Effects: Morpholine is a recurring motif in kinase-targeting compounds (e.g., EP 2 402 347 A1) due to its ability to form hydrogen bonds with ATP-binding pockets . However, the target compound’s sulfanyl-ethanone linker is distinct from the sulfonylmethyl or piperazine groups in analogs, which may alter metabolic stability or target selectivity. The 4-ethylphenyl group in the target compound contrasts with the 4-fluorophenyl-piperazine in Acta Crystallographica’s benzotriazole derivative, suggesting divergent receptor affinities .
Pyrrolo-triazolopyrazine derivatives (EUROPEAN PATENT) highlight the therapeutic relevance of fused triazole systems, though their cyclopentanol substituents may enhance steric interactions compared to the target’s ethylphenyl group .
Biological Activity
The compound 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a complex organic molecule that integrates multiple heterocyclic structures. Its unique composition suggests significant potential for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound features several key structural components:
- Triazole and Pyridazine Rings : These heterocycles are known for their biological activity.
- Sulfanyl Group : Enhances the compound's interaction with biological targets.
- Morpholine Ring : Contributes to the compound's pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with triazole and pyridazine structures often exhibit significant antimicrobial activity . For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains:
| Compound | Activity | Reference |
|---|---|---|
| 2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | Antimicrobial | |
| 2-{[5-(phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | Anticancer |
The compound has demonstrated antibacterial and antifungal activities in various studies. It is particularly noted for its potential as a candidate for developing new antimicrobial agents due to its effectiveness against resistant strains of bacteria and fungi .
Anticancer Activity
The anticancer potential of the compound is attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these activities suggest promising efficacy:
These results indicate that the compound may serve as a lead structure for further development of anticancer therapeutics.
Enzyme Inhibition
The mechanism of action for this compound includes interaction with specific enzymes. Studies have shown that it can inhibit the activity of certain kinases by binding to their active sites. This inhibition disrupts signaling pathways essential for cell growth and survival, making it a valuable candidate in drug design targeting metabolic pathways .
Case Studies
A series of studies have evaluated the biological activity of various derivatives of triazole-pyridazine compounds. For example:
- Study on Antimicrobial Efficacy : Compounds were tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli, showing MIC values as low as 0.125 μg/mL .
- Cytotoxicity Assessment : The cytotoxic effects on human embryonic kidney cells revealed that most active compounds were non-toxic at therapeutic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
